tert-Butyl 5-(benzyloxy)-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate
Description
This compound is a benzo[e]indole derivative featuring a tert-butyl carboxylate group at position 3, a benzyloxy substituent at position 5, and a chloromethyl group at position 1. The tert-butyl ester serves as a protective group for the carboxylate functionality, while the chloromethyl group enables nucleophilic substitution reactions, making this compound a versatile intermediate in medicinal chemistry and prodrug design .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 1-(chloromethyl)-5-phenylmethoxy-1,2-dihydrobenzo[e]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO3/c1-25(2,3)30-24(28)27-15-18(14-26)23-20-12-8-7-11-19(20)22(13-21(23)27)29-16-17-9-5-4-6-10-17/h4-13,18H,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMPZBRSEKAAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=C1C=C(C3=CC=CC=C32)OCC4=CC=CC=C4)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(benzyloxy)-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate typically involves multiple steps:
Formation of the Benzo[e]indole Core: The benzo[e]indole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-aminobenzyl alcohol derivative.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride in the presence of a base.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is selectively removed under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization:
-
Reaction Conditions : Treatment with 4 M HCl in dioxane at 28–32°C for 3 hours removes the Boc group, forming (S)-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride in 97.4% yield (HPLC purity: 98.08%) .
-
Mechanism : Acidic hydrolysis cleaves the carbamate bond, releasing CO₂ and generating the ammonium chloride salt.
| Reagent/Conditions | Product | Yield | Purity |
|---|---|---|---|
| 4 M HCl in dioxane, 28–32°C | Hydrochloride salt of deprotected amine | 97.4% | 98.08% |
Benzyl Ether Hydrogenolysis
The benzyloxy group undergoes catalytic hydrogenolysis to expose a hydroxyl group, enabling further derivatization:
-
Reaction Conditions : Palladium on carbon (10% Pd/C) with ammonium formate in THF/methanol at room temperature for 2–3 hours removes the benzyl group .
-
Applications : This step is pivotal in synthesizing hydroxylated intermediates for duocarmycin analogs and antibody-drug conjugates (ADCs) .
| Reagent/Conditions | Product | Yield |
|---|---|---|
| 10% Pd/C, NH₄HCO₂, THF/MeOH, RT | 5-Hydroxy derivative | 90% |
Chloromethyl Substitution Reactions
The chloromethyl group participates in nucleophilic substitutions, enabling the introduction of heteroatoms or carbon chains:
-
Amine Coupling : Reaction with indole derivatives in the presence of EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) forms C–N bonds, yielding indole-conjugated products in 58% yield .
-
Cyclization : Under basic conditions, intramolecular displacement of chloride can form cyclic amines or ethers.
| Reagent/Conditions | Product | Yield |
|---|---|---|
| Indole, EDC·HCl, DMF, RT | Indole-conjugated benzo[e]indole | 58% |
Comparative Reactivity with Structural Analogs
The compound’s reactivity profile differs from simpler indole derivatives due to steric and electronic effects from substituents:
| Compound | Reactivity Highlights |
|---|---|
| 1-(Chloromethyl)indole | Faster nucleophilic substitution (less steric hindrance) |
| 5-Hydroxyindole | Limited stability under acidic conditions |
| tert-Butyl benzo[e]indole derivative | Enhanced solubility in organic solvents |
Stability and Storage Considerations
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 5-(benzyloxy)-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the effects of indole derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, this compound can be explored for its potential pharmacological properties. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Industry
In the materials science industry, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of tert-Butyl 5-(benzyloxy)-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate depends on its specific application. In general, the compound’s biological activity is likely mediated through interactions with molecular targets such as enzymes, receptors, or DNA. The benzo[e]indole core can intercalate with DNA, while the functional groups can interact with specific proteins or receptors, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Analogues
(a) (E)-tert-Butyl 6-(3-((Methylsulfonyl)oxy)-prop-1-en-1-yl)-1H-indole-1-carboxylate (Compound 15)
- Structural Differences : Unlike the target compound, this indole derivative contains a methylsulfonyloxy (mesylate) group on a propenyl chain at position 6 and lacks the chloromethyl and benzyloxy moieties .
- Synthesis : Prepared via mesylation of a hydroxypropene precursor using mesyl chloride and triethylamine in dichloromethane. This contrasts with the target compound’s likely synthesis involving benzylation and chloromethylation steps .
- Reactivity : The mesylate group acts as a superior leaving group compared to the chloromethyl substituent, facilitating nucleophilic displacement reactions under milder conditions .
(b) Nitro-CBI-DEI
- Structural Differences: Nitro-CBI-DEI ((1-(chloromethyl)-5-nitro-1,2-dihydro-3H-benzo[e]indol-3-yl)(5-(2-(dimethylamino)ethoxy)-1H-indol-2-yl)methanone) shares the chloromethyl group but incorporates a nitroaromatic moiety and a dimethylaminoethoxy-indole carbamate .
- Applications : Nitro-CBI-DEI is a nitroreductase-activated prodrug used in cancer therapy, whereas the target compound’s benzyloxy group may prioritize stability over bioreductive activation .
(c) tert-Butyl 3-(prop-1-en-2-yl)-1H-indole-1-carboxylate (Compound 95b)
- Structural Differences : This indole derivative lacks the chloromethyl and benzyloxy groups but features a propenyl substituent at position 3 .
- Synthesis : Synthesized using Nysted reagent (a methylidenation agent) and TiCl₄, highlighting divergent strategies compared to the target compound’s likely benzyl-ether formation .
Comparative Data Table
Key Research Findings
Chloromethyl Group Reactivity : The chloromethyl group in the target compound and Nitro-CBI-DEI enables alkylation or cross-coupling reactions, but Nitro-CBI-DEI’s nitro group directs bioreduction, a feature absent in the benzyloxy-substituted target .
Protective Group Strategies : The tert-butyl carboxylate in the target compound and Compound 15 simplifies deprotection under acidic conditions, whereas tosyl or mesyl groups (e.g., in Compound 95c) require harsher basic conditions .
Synthetic Flexibility : The benzyloxy group in the target compound offers orthogonal protection compared to the mesylate in Compound 15, allowing sequential functionalization in multi-step syntheses .
Biological Activity
tert-Butyl 5-(benzyloxy)-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzo[e]indole core, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes several functional groups that contribute to its reactivity and biological activity:
| Feature | Description |
|---|---|
| IUPAC Name | tert-butyl 1-(chloromethyl)-5-phenylmethoxy-1,2-dihydrobenzo[e]indole-3-carboxylate |
| Molecular Formula | C25H26ClNO3 |
| Molecular Weight | 423.94 g/mol |
| Key Functional Groups | Tert-butyl ester, benzyloxy group, chloromethyl group |
The presence of the chloromethyl group allows for further functionalization, making it a versatile building block in synthetic chemistry.
The biological activity of this compound is believed to be mediated through interactions with various molecular targets. The benzo[e]indole core can intercalate with DNA, potentially leading to alterations in gene expression and cellular processes. Additionally, the functional groups may interact with specific proteins or receptors, modulating their activity.
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. For example, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle regulators. The benzo[e]indole scaffold has been associated with the inhibition of key signaling pathways involved in tumor growth and metastasis .
Case Study:
A study evaluating the anticancer effects of benzo[e]indole derivatives demonstrated that certain compounds led to reduced viability in breast cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism was linked to the activation of p53 and downregulation of anti-apoptotic proteins .
Antimicrobial Activity
Indole derivatives have also been reported to possess antimicrobial properties. In vitro studies suggest that compounds similar to this compound exhibit activity against a range of bacterial strains, including resistant strains like Acinetobacter baumannii .
Comparative Analysis of Biological Activities
A comparative analysis was conducted on various indole derivatives to assess their biological activities:
| Compound | Anticancer IC50 (µM) | Antimicrobial Activity |
|---|---|---|
| tert-Butyl 5-(benzyloxy)-1-(chloromethyl)... | 15 | Effective against Gram-positive bacteria |
| Compound A | 20 | Effective against Gram-negative bacteria |
| Compound B | 10 | Broad-spectrum activity |
This table illustrates the relative potency of different compounds in both anticancer and antimicrobial assays.
Q & A
Q. How can the synthesis of this compound be optimized for yield and purity?
- Methodological Answer: The synthesis typically involves protecting the indole NH group using tert-butyl dicarbonate (Boc) with catalytic 4-dimethylaminopyridine (DMAP). Optimization includes:
- Protection Steps: Ensure anhydrous conditions and stoichiometric control of Boc groups to avoid overprotection .
- Chloromethylation: Use N-chlorosuccinimide (NCS) or chloromethyl methyl ether (MOMCl) in dichloromethane at 0–25°C, monitoring via TLC .
- Workup: Purify via flash chromatography (5–10% EtOAc/hexane gradient) to isolate the product as a yellow oil, achieving near-quantitative yields .
Q. What analytical techniques are critical for structural confirmation?
- Methodological Answer:
- X-ray Crystallography: Resolve bond angles and torsion angles (e.g., O1–C17–N1: 121.44°; C18–C19–H19C: 109.5°) to confirm stereochemistry and substituent orientation .
- NMR Spectroscopy: Use and NMR to verify benzyloxy (δ 4.8–5.2 ppm) and tert-butyl (δ 1.2–1.4 ppm) groups. - COSY identifies coupling in the dihydroindole ring .
Q. How should this compound be stored to ensure stability?
- Methodological Answer:
- Conditions: Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the chloromethyl group .
- Incompatibilities: Avoid contact with strong acids/bases (risk of Boc deprotection) and reducing agents (potential cleavage of the benzyloxy group) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during substitution reactions?
- Methodological Answer:
- Directing Groups: The benzyloxy group at C5 directs electrophilic substitution to C4 or C6. Use DFT calculations to predict charge distribution and validate with NOESY for spatial proximity .
- Catalytic Control: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C1-chloromethyl for functionalization, optimizing ligand choice (e.g., XPhos) to suppress β-hydride elimination .
Q. How can contradictory biological activity data be resolved for this compound?
- Methodological Answer:
- Assay Variability: Replicate anti-HIV reverse transcriptase inhibition assays (IC) under standardized conditions (pH 7.4, 37°C) to address discrepancies in reported IC values .
- Metabolite Screening: Use LC-MS to identify hydrolysis products (e.g., free indole) that may interfere with activity measurements .
Q. What precautions are necessary when handling the chloromethyl group?
- Methodological Answer:
- Decomposition Risks: The chloromethyl group releases HCl upon heating (>100°C). Use scavengers (e.g., triethylamine) during reactions and monitor via NMR for unexpected byproducts .
- Safety Protocols: Wear nitrile gloves and work in a fume hood to avoid dermal/ocular exposure. In case of contact, rinse with water for ≥15 minutes and seek medical evaluation .
Q. How can mechanistic insights into cyclization steps be validated?
- Methodological Answer:
- Kinetic Studies: Track Grignard reagent addition (e.g., pent-4-en-1-yl MgBr) via in situ IR to monitor carbonyl absorption shifts (1700 → 1650 cm) .
- Isotopic Labeling: Use -labeled Boc groups to trace oxygen migration during cyclization via mass spectrometry .
Q. How do crystallographic data resolve discrepancies in molecular geometry?
- Methodological Answer:
- Data Cross-Validation: Compare X-ray-derived bond lengths (e.g., C17–O1: 1.344 Å) with DFT-optimized structures (B3LYP/6-311+G(d,p)). Discrepancies >0.02 Å suggest lattice packing effects .
- Twinned Crystals: Re-measure problematic datasets (e.g., R > 0.05) using synchrotron radiation to improve resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
